CPUY192018

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

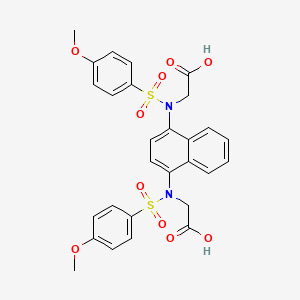

CPUY192018 is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. The Keap1-Nrf2-ARE pathway regulates the transcription of various genes encoding detoxification enzymes, antioxidant proteins, and anti-inflammatory proteins, playing a crucial role in cellular defense against oxidative stress .

Vorbereitungsmethoden

Die Herstellung von CPUY192018 beinhaltet Methoden der pharmazeutischen Chemie, die darauf abzielen, Löslichkeit und physikalisch-chemische Eigenschaften zu optimieren. Der Syntheseweg umfasst die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Molekülstruktur zu erreichen. Industrielle Produktionsmethoden konzentrieren sich auf die Skalierung der Synthese unter Beibehaltung der Wirksamkeit und Reinheit der Verbindung .

Analyse Chemischer Reaktionen

CPUY192018 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Renal Inflammation

- Case Study : In a study involving lipopolysaccharide (LPS)-induced renal inflammation in mice, treatment with CPUY192018 significantly reduced kidney damage. The compound enhanced Nrf2 nuclear translocation and increased the expression of antioxidant proteins, effectively balancing oxidative stress and suppressing inflammatory responses mediated by NF-κB .

- Data Table : Effects of this compound on renal inflammation markers.

Treatment Group Kidney Damage Score Nrf2 Protein Level Inflammatory Cytokines Control 4.5 Low High This compound (5 mg/kg) 2.0 Moderate Moderate This compound (20 mg/kg) 1.0 High Low -

Inflammatory Bowel Disease

- Case Study : Research on dextran sodium sulfate (DSS)-induced colitis demonstrated that this compound effectively protected human colonic NCM460 cells from oxidative injury. The compound reduced apoptosis rates and improved cell viability under DSS exposure .

- Data Table : Protective effects of this compound on DSS-induced cell damage.

Treatment Concentration (µM) Cell Viability (%) Apoptosis Rate (%) Control 30 64 This compound (10) 70 30 This compound (20) 85 15 - Cancer Research

Wirkmechanismus

CPUY192018 exerts its effects by inhibiting the Keap1-Nrf2 protein-protein interaction. This inhibition leads to the activation of the Nrf2 pathway, which enhances the transcription of antioxidant and detoxification genes. The molecular targets include the Keap1 protein and the Nrf2 transcription factor, which play a pivotal role in cellular defense mechanisms .

Vergleich Mit ähnlichen Verbindungen

CPUY192018 wird mit anderen Inhibitoren der Keap1-Nrf2-Protein-Protein-Interaktion verglichen. Ähnliche Verbindungen umfassen:

Hemidescine: Ein weiterer Keap1-Inhibitor mit ähnlichen zytoschützenden Wirkungen.

NQO1: Eine Verbindung, die die Nrf2-abhängige Genexpression induziert. This compound ist einzigartig durch seine potente Hemmung der Keap1-Nrf2-Interaktion und seine Wirksamkeit in verschiedenen experimentellen Modellen

Biologische Aktivität

CPUY192018 is a small-molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction (PPI), a critical pathway involved in cellular defense against oxidative stress and inflammation. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

The Keap1-Nrf2-ARE pathway plays a pivotal role in regulating the transcription of various genes that encode detoxification enzymes and antioxidant proteins. By inhibiting the Keap1-Nrf2 PPI, this compound enhances Nrf2 stability and promotes its translocation to the nucleus, where it activates the transcription of cytoprotective genes.

Key Findings:

- Nrf2 Activation : this compound significantly increases Nrf2 protein levels in human colonic cells (NCM460) and renal tubular cells (HK-2) in a concentration- and time-dependent manner .

- Cytoprotective Effects : The compound has demonstrated protective effects against oxidative damage induced by dextran sodium sulfate (DSS) in colonic cells and lipopolysaccharide (LPS) in renal cells .

- Gene Expression : Treatment with this compound leads to increased expression of antioxidant genes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCLM), and glutathione peroxidase 2 (GPx2) .

In Vitro Studies

In vitro experiments have established this compound's efficacy in activating the Nrf2-ARE pathway:

| Concentration (μM) | Nrf2 Protein Level Increase | Cytotoxicity |

|---|---|---|

| 0.01 | Moderate | None |

| 0.1 | Significant | None |

| 1 | High | None |

| 5 | Very High | None |

| 10 | Peak | None |

| 20 | Peak | None |

This table illustrates the concentration-dependent activation of Nrf2 without cytotoxic effects, indicating a favorable safety profile for therapeutic applications .

In Vivo Studies

Research involving animal models has further elucidated this compound's therapeutic potential:

- Renal Inflammation Model : In LPS-induced chronic renal inflammation models, treatment with this compound reduced kidney damage and ameliorated pathological changes in glomeruli by balancing oxidative stress and suppressing inflammatory responses through Nrf2 activation .

Case Study: Renal Protection

A study assessed the impact of this compound on renal function post-LPS challenge. The results indicated:

- Reduction in Serum Creatinine : Indicating improved renal function.

- Histological Improvement : Less tubular injury observed in treated mice compared to controls.

Comparative Efficacy

When compared with traditional Nrf2 activators like t-BHQ, this compound showed superior potency at lower concentrations. The following table summarizes this comparison:

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| This compound | 0.01 | Direct PPI inhibition |

| t-BHQ | 5 | Electrophilic modification |

This highlights this compound's potential as a more effective therapeutic agent due to its targeted mechanism .

Eigenschaften

Molekularformel |

C28H26N2O10S2 |

|---|---|

Molekulargewicht |

614.6 g/mol |

IUPAC-Name |

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C28H26N2O10S2/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34) |

InChI-Schlüssel |

KWSIQJUNYMMCTB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |

Kanonische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CPUY192018 Disodium; CPUY192018-disodium; CPUY192018disodium; CPUY192018 Na2; CPUY192018; CPUY-192018; CPUY 192018 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.